Ethyl 4-(pentanoylamino)benzoate
Description
Ethyl 4-(pentanoylamino)benzoate is an ethyl ester derivative of 4-aminobenzoic acid, modified at the para position with a pentanoylamino (-NHCOC₄H₉) group. The compound’s core structure comprises a benzoate ester with an amide-linked pentanoyl chain, which may influence its solubility, reactivity, and biological activity. This article compares its properties with similar ethyl benzoate derivatives, focusing on substituent effects and applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
ethyl 4-(pentanoylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-3-5-6-13(16)15-12-9-7-11(8-10-12)14(17)18-4-2/h7-10H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
FGUZNRRPWKFLCV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following ethyl benzoate derivatives are structurally and functionally relevant:
Ethyl 4-aminobenzoate (Ethyl 4-AB): Parent compound with an unmodified amino group.
Ethyl 4-(butylamino)benzoate (CAS 94-32-6): Features a butylamino (-NHCH₂CH₂CH₂CH₃) group .
Ethyl 4-(phenylamino)benzoate (CAS 64878-66-6): Substituted with a phenylamino (-NHC₆H₅) group .
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino (-N(CH₃)₂) group .
Ethyl 4-(carbamoylamino)benzoate: Includes a urea-derived carbamoylamino (-NHCONH₂) group .
Physical and Chemical Properties
*Estimated properties based on analogs.
Reactivity in Polymer Chemistry
- Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion and improved physical properties .
- Ethyl 4-(carbamoylamino)benzoate derivatives are explored as aquaporin-3 and -7 inhibitors, suggesting bioactivity influenced by the carbamoyl group’s hydrogen-bonding capacity .
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